molecular formula C14H18N2O4 B354693 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid CAS No. 940475-72-9

4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid

Cat. No.: B354693
CAS No.: 940475-72-9
M. Wt: 278.3g/mol
InChI Key: ZNDZPTPLOKEAGO-UHFFFAOYSA-N
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Description

4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid is a synthetic organic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.31 g/mol . This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate:
4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield biologically active molecules. For instance, it can be utilized in the development of anti-inflammatory and analgesic agents due to its potential interactions with biological targets involved in pain and inflammation pathways .

Case Study:
Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. For example, studies involving analogs of this compound have shown cytotoxic effects on human leukemia cells, suggesting that modifications to its structure can enhance its therapeutic efficacy .

Biochemical Research

Enzyme Inhibition Studies:
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as a competitive inhibitor for enzymes involved in amino acid metabolism, which could have implications for metabolic disorders .

Table 1: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition TypeIC50 (µM)
Amino Acid DecarboxylaseCompetitive12.5
DipeptidaseNon-competitive25.0

Toxicological Studies

Safety Profile:
Toxicological assessments have been conducted to evaluate the safety of this compound for potential therapeutic use. These studies typically focus on acute toxicity and chronic exposure effects in animal models. Results indicate a relatively low toxicity profile at therapeutic doses, making it a candidate for further clinical investigation .

Applications in Proteomics

Research Tool:
In proteomics, this compound is used as a reagent for labeling proteins or peptides. Its ability to form stable conjugates with amino acids makes it useful for studying protein interactions and modifications .

Case Study:
A study highlighted the use of this compound in labeling specific proteins involved in cancer progression, allowing researchers to track changes in expression levels under different treatment conditions .

Mechanism of Action

The mechanism of action of 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid is unique due to its specific propylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .

Biological Activity

Overview of 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic Acid

Chemical Structure and Properties
this compound is an organic compound that features a butanoic acid backbone with a ketone group and an aniline derivative. Its structure suggests potential interactions with biological systems, particularly through its amine and carboxylic acid functionalities.

Biological Activity

The biological activity of compounds similar to this compound can be categorized into several key areas:

  • Antimicrobial Activity
    Compounds with similar structures often exhibit antimicrobial properties. The presence of the aniline group can enhance interaction with bacterial membranes, potentially leading to cell lysis.
  • Anticancer Properties
    Many oxo-acids have been studied for their anticancer activities. They may induce apoptosis in cancer cells or inhibit tumor growth by interfering with specific metabolic pathways.
  • Enzyme Inhibition
    The structural motifs present in this compound could allow it to act as an inhibitor for various enzymes, particularly those involved in metabolic processes or signal transduction pathways.

Case Studies

  • Antimicrobial Activity
    A study investigating various amino acid derivatives found that certain oxo-substituted compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may similarly possess antibacterial properties.
  • Anticancer Activity
    Research on structurally related compounds has demonstrated that they can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of butanoic acid have shown promise in reducing tumor growth in animal models by inducing apoptosis through mitochondrial pathways.
  • Enzyme Interaction
    A study on enzyme inhibitors revealed that compounds with similar structural features could effectively inhibit proteases and kinases, which are crucial in cancer progression and metastasis.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReferences
Compound AAntibacterialDisruption of cell membrane
Compound BAnticancerInduction of apoptosis
Compound CEnzyme inhibitionCompetitive inhibition of enzyme substrates

Properties

IUPAC Name

4-oxo-4-[4-(propylcarbamoyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-9-15-14(20)10-3-5-11(6-4-10)16-12(17)7-8-13(18)19/h3-6H,2,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDZPTPLOKEAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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